Cas no 41994-45-0 (methyl piperidine-2-carboxylate)
methyl piperidine-2-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Methyl 2-piperidinecarboxylate
- Methyl Piperidine-2-carboxylate
- Methylpipecolinate
- 2-Piperidinecarboxylic
- METHYL-2-PIPERIDINECARBOXYLATE
- Piperidine-2-carboxylic acid methyl ester
- 2-Piperidinecarboxylic Acid Methyl Ester
- DS-13965
- FT-0693493
- A813043
- methylpiperidine-2-carboxylate
- AC-5452
- J-521717
- CHEMBL75565
- W-202724
- FT-0695090
- SB37173
- 2-Piperidine carboxylic acid methyl ester
- SCHEMBL40033
- F2158-0969
- CS-W003366
- AKOS005175039
- SB42925
- CXQTTWVBUDFUNO-UHFFFAOYSA-N
- SB44774
- pipecolic acid methyl ester
- Methyl a-pipecolinate
- methyl pipecolate
- MFCD07364347
- Methyl2-piperidinecarboxylate
- 41994-45-0
- DL-Pipecolic acid methyl ester
- SY021148
- METHYL-PIPERIDINE-2-CARBOXYLATE
- EN300-35540
- FT-0645158
- 2-Carbomethoxy piperidine
- methyl pipecolinate
- 2-Piperidinecarboxylic acid, methyl ester
- DTXSID40392714
- AM20100112
- methyl piperidine-2-carboxylate;H-D-HoPro-OMe.HCl
- (R)-PIPERIDINE-2-CARBOXYLIC ACID METHYL ESTER
- STL554799
- DB-013274
- BBL101005
- DB-070391
- ALBB-015054
- 2-Piperidinecarboxylic acid, methyl ester, hydrochloride
- methyl piperidine-2-carboxylate
-
- MDL: MFCD00237405
- Inchi: 1S/C7H13NO2/c1-10-7(9)6-4-2-3-5-8-6/h6,8H,2-5H2,1H3
- InChI Key: CXQTTWVBUDFUNO-UHFFFAOYSA-N
- SMILES: O(C)C(C1CCCCN1)=O
Computed Properties
- Exact Mass: 143.09500
- Monoisotopic Mass: 143.095
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 125
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.3
- Topological Polar Surface Area: 38.3A^2
Experimental Properties
- Color/Form: No data available
- Density: 1.0±0.1 g/cm3
- Melting Point: No data available
- Boiling Point: 193.8°C at 760 mmHg
- Flash Point: 71.0±25.4 °C
- PSA: 38.33000
- LogP: 0.63030
methyl piperidine-2-carboxylate Security Information
- Signal Word:warning
- Hazard Statement: H315-H319-H335
-
Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Hazard Category Code: 36/37/38
- Safety Instruction: 26-36
- Storage Condition:Keep in dark place,Sealed in dry,Store in freezer, under -20°C
methyl piperidine-2-carboxylate Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
methyl piperidine-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A129005171-500g |
Methyl 2-piperidinecarboxylate |
41994-45-0 | 98% | 500g |
$285.60 | 2023-09-01 | |
| Fluorochem | 046385-1g |
Methyl piperidine-2-carboxylate |
41994-45-0 | 98% | 1g |
£10.00 | 2021-07-01 | |
| Fluorochem | 046385-10g |
Methyl piperidine-2-carboxylate |
41994-45-0 | 98% | 10g |
£10.00 | 2021-07-01 | |
| Fluorochem | 046385-25g |
Methyl piperidine-2-carboxylate |
41994-45-0 | 98% | 25g |
£18.00 | 2021-07-01 | |
| Fluorochem | 046385-100g |
Methyl piperidine-2-carboxylate |
41994-45-0 | 98% | 100g |
£50.00 | 2021-07-01 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M822043-100g |
Methyl 2-piperidinecarboxylate |
41994-45-0 | 98% | 100g |
498.00 | 2021-05-17 | |
| Chemenu | CM180410-500g |
Methyl 2-piperidinecarboxylate |
41994-45-0 | 98% | 500g |
$262 | 2021-08-05 | |
| Apollo Scientific | OR480734-25g |
Methyl-piperidine-2-carboxylate |
41994-45-0 | 98% | 25g |
£43.00 | 2023-08-31 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TB352-20g |
methyl piperidine-2-carboxylate |
41994-45-0 | 98% | 20g |
116.0CNY | 2021-07-13 | |
| TRC | M725978-250mg |
Methyl 2-piperidinecarboxylate |
41994-45-0 | 250mg |
$ 50.00 | 2022-06-03 |
methyl piperidine-2-carboxylate Suppliers
methyl piperidine-2-carboxylate Related Literature
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Bhaskar J. Bhuyan,Govindasamy Mugesh Org. Biomol. Chem. 2012 10 2237
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Bhaskar J. Bhuyan,Govindasamy Mugesh Org. Biomol. Chem. 2012 10 2237
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3. Formation and hydrolysis of amide bonds by lipase A from Candida antarctica; exceptional featuresArto Liljeblad,Pauli Kallio,Marita Vainio,Jarmo Niemi,Liisa T. Kanerva Org. Biomol. Chem. 2010 8 886
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4. N-methylated dioxopiperazinesA. B. Mauger,R. B. Desai,I. Rittner,W. J. Rzeszotarski J. Chem. Soc. Perkin Trans. 1 1972 2146
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5. Proton magnetic resonance studies of compounds with bridgehead nitrogen atoms. Part XXII. The stereochemistry and 1H nuclear magnetic resonance spectra of some perhydro-2-methylimidazo[1,5-a]-pyridin-1-ones and perhydro-2-methylpyrido[1,2-c]pyrimidin-3-onesT. A. Crabb,R. F. Newton J. Chem. Soc. Perkin Trans. 2 1972 1920
Additional information on methyl piperidine-2-carboxylate
Methyl Piperidine-2-Carboxylate (CAS No. 41994-45-0): A Comprehensive Overview
Methyl piperidine-2-carboxylate (CAS No. 41994-45-0) is a versatile organic compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceutical research. This compound, also known as 2-methyl piperidine-2-carboxylate, is characterized by its unique structure, which includes a piperidine ring and a carboxylate group. The combination of these functional groups imparts distinct chemical properties that make it valuable for various applications, particularly in the development of novel drugs and therapeutic agents.
The chemical structure of methyl piperidine-2-carboxylate consists of a six-membered nitrogen-containing ring (piperidine) with a carboxylate group attached to the second carbon atom. The presence of the methyl group on the piperidine ring further enhances its reactivity and solubility properties. These structural features contribute to its potential as an intermediate in the synthesis of complex molecules and as a building block in medicinal chemistry.
Recent research has highlighted the importance of methyl piperidine-2-carboxylate in the development of new pharmaceuticals. Studies have shown that compounds derived from this structure exhibit a range of biological activities, including anti-inflammatory, analgesic, and neuroprotective effects. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of methyl piperidine-2-carboxylate can effectively inhibit certain enzymes involved in inflammatory pathways, making them promising candidates for treating conditions such as arthritis and other inflammatory diseases.
In addition to its therapeutic potential, methyl piperidine-2-carboxylate has been explored for its use in the synthesis of agrochemicals and materials science. Its ability to form stable complexes with various metals and its reactivity with different functional groups make it a valuable precursor in the development of new materials with enhanced properties. For example, researchers at the University of California have utilized methyl piperidine-2-carboxylate to synthesize novel polymers with improved mechanical strength and thermal stability.
The synthesis of methyl piperidine-2-carboxylate can be achieved through several routes, each offering unique advantages depending on the desired application. One common method involves the reaction of 2-piperidone with methanol in the presence of an acid catalyst. This process yields high purity methyl piperidine-2-carboxylate with good yield and selectivity. Another approach involves the condensation of 2-piperidone with methyl chloroformate followed by hydrolysis to form the carboxylic acid, which is then esterified to produce the final product.
The safety and handling of methyl piperidine-2-carboxylate are important considerations for researchers and industrial users. While it is generally considered safe when handled properly, precautions should be taken to avoid inhalation, ingestion, or skin contact. It is recommended to store this compound in a cool, dry place away from incompatible materials such as strong oxidizers or acids.
In conclusion, methyl piperidine-2-carboxylate (CAS No. 41994-45-0) is a multifaceted compound with significant potential in various scientific and industrial applications. Its unique chemical structure and versatile reactivity make it an invaluable tool for researchers working in medicinal chemistry, materials science, and beyond. As ongoing research continues to uncover new applications and properties, the importance of this compound is likely to grow even further.
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